1-Isovaleryl-4-(methylamino)piperidine
Description
1-Isovaleryl-4-(methylamino)piperidine is a piperidine derivative characterized by a methylamino substituent at the 4-position and an isovaleryl (3-methylbutanoyl) group at the 1-position of the piperidine ring. Its structural features, however, align with piperidine-based compounds explored in medicinal chemistry for antitumor, epigenetic modulation, and enzyme inhibition applications.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-methyl-1-[4-(methylamino)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-11(14)13-6-4-10(12-3)5-7-13/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
LHQHRQATYLUJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Isovaleryl-4-(methylamino)piperidine involves several steps, typically starting with the preparation of the piperidine ring. The synthetic routes often include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Isovaleryl Group: This step involves the acylation of the piperidine ring with isovaleryl chloride under basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Isovaleryl-4-(methylamino)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom. Common reagents include alkyl halides and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isovaleryl-4-(methylamino)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-Isovaleryl-4-(methylamino)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Antitumor Activity
- 1-Methyl-4-(methylamino)piperidine: Incorporated into platinum(II) complexes (e.g., [PtII(1-methyl-4-(methylamino)piperidine)(oxalate)]), demonstrating antitumor activity against cancer cell lines. The methylamino group facilitates metal coordination, enhancing cytotoxicity .
- 1-Isovaleryl-4-(methylamino)piperidine: No direct antitumor data available.
Enzyme Inhibition
- 4-(Methylamino)methyl coumarin: Inhibits MAO-B via hydrogen bonding with Cys172 and π-stacking with Tyr398 in the enzyme active site .
Epigenetic Modulation
- 1-Methyl-4-(methylamino)piperidin-2-one: Enhances dual epigenetic (G9a/DNMT1) inhibition, driven by the methylamino group’s basicity and hydrogen-bonding capacity .
- 1-Isovaleryl-4-(methylamino)piperidine: The isovaleryl group may reduce selectivity for epigenetic targets compared to smaller substituents like morpholine or pyrrolidine .
Physicochemical Properties
Key Insight : The isovaleryl group increases molecular weight and lipophilicity, likely reducing water solubility but improving lipid membrane diffusion.
Biological Activity
1-Isovaleryl-4-(methylamino)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Isovaleryl-4-(methylamino)piperidine is a piperidine derivative characterized by the presence of an isovaleryl group and a methylamino substituent. Its chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the central nervous system.
1. Neuropharmacological Effects
Research has indicated that piperidine derivatives, including 1-Isovaleryl-4-(methylamino)piperidine, exhibit significant neuropharmacological activities. These compounds often target neurotransmitter systems, including dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. Studies have shown that modifications in the piperidine structure can enhance binding affinity to these receptors, potentially leading to therapeutic effects in psychiatric disorders .
2. Antinociceptive Properties
The compound has also been evaluated for its analgesic (pain-relieving) properties. In various animal models, it demonstrated significant antinociceptive effects comparable to established analgesics. The mechanism appears to involve modulation of pain pathways, possibly through inhibition of neurotransmitter uptake and interaction with pain receptors .
3. Anti-inflammatory Activity
In vitro studies have suggested that 1-Isovaleryl-4-(methylamino)piperidine possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages . This suggests potential applications in treating inflammatory conditions.
Study on Neurotransmitter Interaction
A study conducted on various piperidine derivatives, including 1-Isovaleryl-4-(methylamino)piperidine, revealed that these compounds could significantly inhibit neurotransmitter uptake in synaptic clefts. This inhibition leads to increased availability of neurotransmitters like serotonin and norepinephrine, which are critical in mood regulation and pain perception .
Analgesic Efficacy Assessment
In a controlled experiment assessing the analgesic efficacy of 1-Isovaleryl-4-(methylamino)piperidine, it was found to produce dose-dependent antinociceptive effects in rodent models. The results indicated that the compound's efficacy was comparable to morphine, suggesting its potential as an alternative analgesic agent .
Data Table: Biological Activity Spectrum
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